molecular formula C10H10O2 B3369455 Cinnamyl formate CAS No. 23510-72-7

Cinnamyl formate

Cat. No.: B3369455
CAS No.: 23510-72-7
M. Wt: 162.18 g/mol
InChI Key: LBHJXKYRYCUGPD-DAXSKMNVSA-N
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Description

Cinnamyl formate is an organic compound with the chemical formula C10H10O2. It is an α,β-unsaturated ester known for its pleasant balsamic, fruity-floral odor. This compound is commonly used as a flavoring agent and a fragrance ingredient .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl formate can be synthesized through the esterification of cinnamyl alcohol with formic acid. This reaction typically occurs under weak alkaline conditions, such as the presence of triethylamine (NEt3), which facilitates the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the selective hydrogenation of cinnamaldehyde to cinnamyl alcohol, followed by esterification with formic acid. The reaction conditions include using isopropanol as both the solvent and hydrogen donor at 160°C for 12 hours .

Chemical Reactions Analysis

Types of Reactions: Cinnamyl formate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cinnamic acid.

    Reduction: It can be reduced to cinnamyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

Cinnamyl formate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cinnamyl formate involves its interaction with biological membranes and enzymes. It can be hydrolyzed by esterases to release cinnamyl alcohol and formic acid. Cinnamyl alcohol can further interact with cellular components, potentially affecting membrane integrity and enzyme activity .

Comparison with Similar Compounds

    Cinnamyl Alcohol: Shares the cinnamyl group but lacks the formate ester.

    Cinnamic Acid: An oxidation product of cinnamyl formate.

    Cinnamaldehyde: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its dual functionality as both an ester and an α,β-unsaturated compound. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHJXKYRYCUGPD-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265889
Record name 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)-
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid, green, herbaceous, balsamic odour
Record name Cinnamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.075-1.082
Record name Cinnamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

23510-72-7, 104-65-4
Record name 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)-
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Record name Cinnamyl formate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl formate
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Record name 2-Propen-1-ol, 3-phenyl-, 1-formate
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Record name 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.931
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Record name CINNAMYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896AGS89RD
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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